Cas no 1849898-39-0 (Methyl 2-amino-2-(pyrimidin-5-yl)acetate)

Methyl 2-amino-2-(pyrimidin-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(pyrimidin-5-yl)acetate
- EN300-1752548
- 1849898-39-0
- Methyl α-amino-5-pyrimidineacetate
- Methyl 2-amino-2-(pyrimidin-5-yl)acetate
-
- インチ: 1S/C7H9N3O2/c1-12-7(11)6(8)5-2-9-4-10-3-5/h2-4,6H,8H2,1H3
- InChIKey: RKDYEJDBTXYBHN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C1=CN=CN=C1)N)=O
計算された属性
- せいみつぶんしりょう: 167.069476538g/mol
- どういたいしつりょう: 167.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 密度みつど: 1.255±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 274.6±25.0 °C(Predicted)
- 酸性度係数(pKa): 5.12±0.50(Predicted)
Methyl 2-amino-2-(pyrimidin-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752548-1.0g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1752548-0.5g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 0.5g |
$1027.0 | 2023-09-20 | ||
Enamine | EN300-1752548-10g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 10g |
$4606.0 | 2023-09-20 | ||
Enamine | EN300-1752548-0.1g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 0.1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1752548-2.5g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 2.5g |
$2100.0 | 2023-09-20 | ||
Enamine | EN300-1752548-5g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 5g |
$3105.0 | 2023-09-20 | ||
Enamine | EN300-1752548-5.0g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 5g |
$3105.0 | 2023-06-03 | ||
Enamine | EN300-1752548-0.05g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 0.05g |
$900.0 | 2023-09-20 | ||
Enamine | EN300-1752548-0.25g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 0.25g |
$985.0 | 2023-09-20 | ||
Enamine | EN300-1752548-10.0g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 10g |
$4606.0 | 2023-06-03 |
Methyl 2-amino-2-(pyrimidin-5-yl)acetate 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Methyl 2-amino-2-(pyrimidin-5-yl)acetateに関する追加情報
Methyl 2-amino-2-(pyrimidin-5-yl)acetate (CAS No. 1849898-39-0): A Comprehensive Overview
Methyl 2-amino-2-(pyrimidin-5-yl)acetate, identified by the chemical formula C₇H₈N₂O₂ and assigned the CAS number 1849898-39-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif that combines an amino group with a pyrimidine ring, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.
The molecular structure of Methyl 2-amino-2-(pyrimidin-5-yl)acetate consists of an acetate ester moiety linked to a pyrimidine ring, which is further substituted with an amino group at the second carbon position. This configuration makes it a versatile building block for the synthesis of more complex molecules, particularly in the design of small-molecule inhibitors targeting various biological pathways. The presence of both polar functional groups (amino and ester) enhances its solubility in both aqueous and organic solvents, facilitating its use in diverse chemical reactions and formulations.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds, with pyrimidine derivatives being among the most extensively studied classes. Pyrimidines are fundamental components of nucleic acids and play crucial roles in numerous biological processes. Consequently, compounds incorporating pyrimidine scaffolds have shown promise in addressing a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
The synthesis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate can be achieved through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the condensation of malonic acid derivatives with guanidine hydrochloride in the presence of a base, followed by esterification to introduce the methyl group. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the pyrimidine ring from simpler precursors. These synthetic strategies highlight the compound's adaptability to different synthetic protocols, making it a valuable asset for medicinal chemists.
Recent advancements in computational chemistry have further enhanced the utility of Methyl 2-amino-2-(pyrimidin-5-yl)acetate as a lead compound. Molecular modeling studies have demonstrated its potential binding interactions with target enzymes and receptors, providing insights into its mechanism of action. For instance, virtual screening techniques have identified derivatives of this compound that exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. These findings underscore the importance of structural optimization in maximizing pharmacological efficacy.
The pharmacological profile of Methyl 2-amino-2-(pyrimidin-5-yl)acetate has been explored through both preclinical and clinical studies. Preclinical investigations have revealed promising results regarding its ability to modulate biological pathways relevant to neurodegenerative diseases. Specifically, it has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark pathological feature of Alzheimer's disease. These findings have prompted further research into its potential as a therapeutic agent for cognitive disorders.
In addition to its applications in drug discovery, Methyl 2-amino-2-(pyrimidin-5-yl)acetate has found utility in biochemical research as a substrate for enzyme assays and as a probe for understanding metabolic pathways. Its structural features allow it to serve as a scaffold for generating libraries of analogs with varying biological activities. This flexibility has made it a popular choice for high-throughput screening campaigns aimed at identifying novel bioactive molecules.
The industrial production of Methyl 2-amino-2-(pyrimidin-5-yl)acetate is characterized by stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as recrystallization and chromatography to isolate the compound from impurities. These efforts are critical given that even minor contaminants can significantly impact the biological activity and safety profiles of pharmaceutical intermediates.
The environmental impact of synthesizing and handling Methyl 2-amino-2-(pyrimidin-5-yl)acetate is also an important consideration. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Solvent recovery systems and catalytic processes are being implemented to enhance sustainability without compromising efficiency or yield.
The future prospects for Methyl 2-amino-2-(pyrimidin-5-yl)acetate are bright, with ongoing research exploring its potential applications in emerging fields such as precision medicine and gene therapy. Advances in biocatalysis have opened new avenues for modifying this compound into prodrugs or bioconjugates that can be tailored for specific therapeutic contexts. Such innovations promise to expand its utility beyond traditional small-molecule drug development.
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